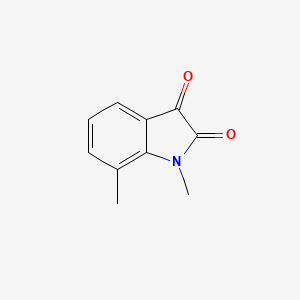

1,7-dimethyl-1H-indole-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

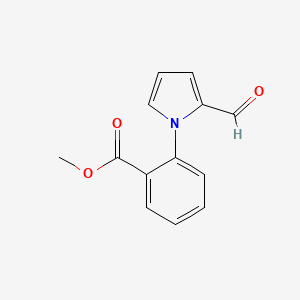

“1,7-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2. It is a derivative of indole, a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives, including “1,7-dimethyl-1H-indole-2,3-dione”, has been a topic of interest in recent research. A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

1H-indole-2,3-dione derivatives have been utilized in the synthesis of novel bis-spiro compounds, showcasing the compound's utility in constructing complex molecular architectures with potential pharmacological activities. For example, Jain et al. (2006) reported the synthesis of novel bis-Spiro[indole-pyrazolinyl-thiazolidine]-2,4′-diones from 1H-indol-2,3-diones, highlighting the compound's role in synthesizing biologically active heterocycles (Jain et al., 2006).

Antimicrobial Applications

Compounds synthesized from 1H-indole-2,3-dione have been evaluated for their antimicrobial properties. Ramadan et al. (2019) synthesized novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol from 1H-indole-2,3-dione derivatives, which exhibited moderate inhibitory activity against Candida albicans, highlighting the potential antimicrobial applications of these compounds (Ramadan et al., 2019).

Metal Ion Sensing

The functional groups present in 1H-indole-2,3-dione derivatives make them suitable candidates for metal ion sensing. Fahmi et al. (2019) demonstrated the high sensing capability of 1H-indole-2,3-dione derivatives towards Fe3+ ions, indicating their potential application as selective optical chemosensors (Fahmi et al., 2019).

Corrosion Inhibition

The application of 1H-indole-2,3-dione derivatives in corrosion inhibition has been explored, with compounds displaying promising results in protecting metals against corrosion. Miao (2014) discussed the structure, anticorrosion, and antibacterial evaluation of 1-(morpholinomethyl)indoline-2,3-dione, suggesting its effectiveness as a corrosion inhibitor (Miao, 2014).

Propriétés

IUPAC Name |

1,7-dimethylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-3-5-7-8(6)11(2)10(13)9(7)12/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIBNQOZLYICJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406065 |

Source

|

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-1H-indole-2,3-dione | |

CAS RN |

91790-39-5 |

Source

|

| Record name | 1,7-dimethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1352905.png)